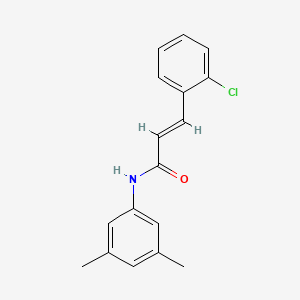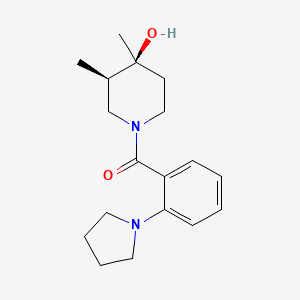
(3R*,4S*)-3,4-dimethyl-1-(2-pyrrolidin-1-ylbenzoyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(3R*,4S*)-3,4-dimethyl-1-(2-pyrrolidin-1-ylbenzoyl)piperidin-4-ol" is of significant interest in scientific research due to its unique chemical structure and potential applications. However, direct studies on this specific compound are scarce. Related research on similar compounds provides insights into the synthesis, structural analysis, and chemical properties of such complex molecules.
Synthesis Analysis
Research on related compounds, such as the work by Smaliy et al. (2011), outlines novel synthesis methods that may be applicable to the target compound. They proposed a new synthesis approach for related piperidine compounds, which could offer insights into synthesizing the compound of interest (Smaliy et al., 2011).
Molecular Structure Analysis
Investigations into molecular structures, such as those conducted by Karczmarzyk and Malinka (2004), provide a foundation for understanding the crystal and molecular structure of similar compounds. Their analysis of crystal structures and geometry could be analogous to the structural analysis of "(3R*,4S*)-3,4-dimethyl-1-(2-pyrrolidin-1-ylbenzoyl)piperidin-4-ol" (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Research on the synthesis and reactivity of related compounds, as seen in the work by Fussell et al. (2012), offers insights into the chemical reactions and properties that could be expected from the target compound. Their methodologies for key intermediate synthesis in drug development provide a useful context for understanding potential reactions (Fussell et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of similar compounds provide a baseline for understanding the physical characteristics of the target compound. However, specific studies focusing on the physical properties of "(3R*,4S*)-3,4-dimethyl-1-(2-pyrrolidin-1-ylbenzoyl)piperidin-4-ol" were not identified in the current literature search.
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations, are critical for understanding the utility and applications of the target compound. Studies on related compounds, such as those by Shawish et al. (2021), which explore the molecular structure and electronic properties of s-triazine derivatives, could provide indirect insights into the chemical properties of the compound of interest (Shawish et al., 2021).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
Studies have detailed the crystal and molecular structures of compounds similar to the specified chemical, providing insights into their crystalline systems, geometry, and electron density maps. For example, Karczmarzyk and Malinka (2004) described the structures of dimethylisothiazolopyridine and its derivatives, highlighting the impact of substituents on molecular conformation (Karczmarzyk & Malinka, 2004).
Synthesis and Medicinal Chemistry
Research on the synthesis of related compounds underscores their importance in medicinal chemistry. Smaliy et al. (2011) proposed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, emphasizing its significance in drug development (Smaliy et al., 2011). Similarly, the synthesis and antimicrobial activity of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were explored by Shawish et al. (2021), demonstrating the potential of these compounds in addressing bacterial and fungal infections (Shawish et al., 2021).
Pharmacological Applications
Several studies have evaluated the pharmacological applications of compounds with structural similarities, including their antimicrobial, antitumor, and antihypertensive activities. For instance, the antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives was reported by Lv et al. (2017), suggesting the therapeutic potential of these compounds against tuberculosis (Lv et al., 2017).
Chemical Properties and Interactions
Investigations into the chemical behavior and interactions of similar compounds provide a foundation for understanding their reactivity and potential applications. The study by Zhang et al. (2018) on non-covalent interactions in thioureas sheds light on the importance of these interactions in determining molecular properties and reactivity (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-(2-pyrrolidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-14-13-20(12-9-18(14,2)22)17(21)15-7-3-4-8-16(15)19-10-5-6-11-19/h3-4,7-8,14,22H,5-6,9-13H2,1-2H3/t14-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRIKEBIMHOWBV-KDOFPFPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)C2=CC=CC=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=CC=CC=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-3,4-dimethyl-1-(2-pyrrolidin-1-ylbenzoyl)piperidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



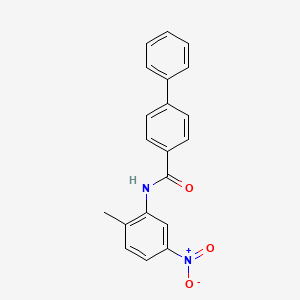
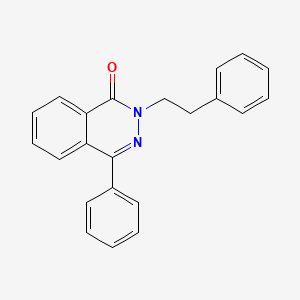
![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)
![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)
![3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)
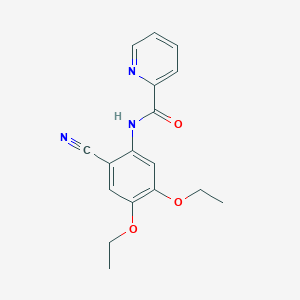
![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)

